molecular formula C12H13NO2 B7763178 Ethyl 3-methyl-1H-indole-2-carboxylate CAS No. 20032-31-9

Ethyl 3-methyl-1H-indole-2-carboxylate

Cat. No.: B7763178
CAS No.: 20032-31-9
M. Wt: 203.24 g/mol
InChI Key: OZQXZSIVKVCSDF-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1H-indole-2-carboxylate is a derivative of indolecarboxylic acids . It is a 2-substituted 1H-indole-3-carboxylate derivative . The compound forms a hydrogen-bonded dimer, with hydrogen bonding occurring between N atoms of the indole ring and the keto oxygen atoms .


Synthesis Analysis

Ethyl 2-methylindole-3-carboxylate can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .


Molecular Structure Analysis

The molecular structure of this compound consists of a solid form . The SMILES string is CCOC(=O)c1[nH]c2ccccc2c1C .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with 2-iodoaniline in the presence of copper iodide to form Ethyl 2-methylindole-3-carboxylate .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 203.24 . It is a solid substance . The InChI key is OZQXZSIVKVCSDF-UHFFFAOYSA-N .

Mechanism of Action

Target of Action

Ethyl 3-methyl-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. The specific targets can vary depending on the exact structure of the derivative and the biological context in which it is used .

Mode of Action

The mode of action of this compound involves its interaction with these targets. The presence of the indole nucleus in the compound allows it to bind to these receptors, often inhibiting their activity . This interaction can result in various changes within the cell, depending on the specific target and the biological context .

Biochemical Pathways

The biochemical pathways affected by this compound can be diverse, given the broad range of potential targets. Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected would depend on the specific targets of the compound in a given biological context .

Result of Action

The molecular and cellular effects of this compound’s action can vary widely, depending on the specific targets and pathways affected. For example, if the compound targets and inhibits a particular enzyme, this could result in decreased activity of that enzyme and alterations in any cellular processes in which that enzyme is involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the biological environment within the cell can also influence the compound’s action. For example, the presence of other competing molecules could potentially affect the compound’s ability to bind to its targets .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The precautionary statements include P280, P305+P351+P338 . It should be stored away from strong oxidizing agents and kept in cool, dry conditions in well-sealed containers .

Future Directions

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives have attracted the attention of the chemical community .

Biochemical Analysis

Biochemical Properties

Ethyl 3-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as 5-lipoxygenase (5-LO), which is involved in the biosynthesis of leukotrienes . Additionally, this compound may interact with cannabinoid receptors and p38 MAP kinase, influencing various signaling pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to exhibit antiproliferative activity against human leukemia K562 cells . This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the expression of genes involved in inflammation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as 5-lipoxygenase, inhibiting its activity and thereby reducing the production of leukotrienes . Additionally, this compound may interact with cannabinoid receptors, modulating their signaling pathways . These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound may result in sustained inhibition of target enzymes and prolonged cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects. For instance, excessive inhibition of 5-lipoxygenase can lead to disruptions in leukotriene biosynthesis, potentially resulting in adverse inflammatory responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolic transformations can affect the compound’s activity and bioavailability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. This compound may be transported across cell membranes by organic anion transporters or other membrane proteins . Once inside the cell, it can accumulate in specific compartments, affecting its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular metabolism.

Properties

IUPAC Name

ethyl 3-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQXZSIVKVCSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942035
Record name Ethyl 3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20032-31-9, 26304-51-8
Record name Ethyl 3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Methylindole-2-carboxylate
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